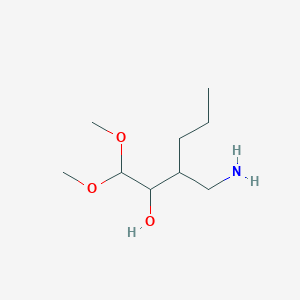

3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol

説明

特性

分子式 |

C9H21NO3 |

|---|---|

分子量 |

191.27 g/mol |

IUPAC名 |

3-(aminomethyl)-1,1-dimethoxyhexan-2-ol |

InChI |

InChI=1S/C9H21NO3/c1-4-5-7(6-10)8(11)9(12-2)13-3/h7-9,11H,4-6,10H2,1-3H3 |

InChIキー |

FAOJRSFUKPFIKJ-UHFFFAOYSA-N |

正規SMILES |

CCCC(CN)C(C(OC)OC)O |

製品の起源 |

United States |

準備方法

Reductive Aminomethylation Approach

- Starting from 1,1-dimethoxyhexan-2-one (the dimethoxy acetal of hexan-2-one), the aminomethyl group can be introduced by reductive amination using formaldehyde and ammonia or a primary amine source.

- The reaction typically involves:

- Formation of an imine intermediate between the ketone (or acetal-protected ketone) and formaldehyde/ammonia.

- Reduction of the imine to the corresponding aminomethyl derivative using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- This method preserves the acetal protecting group, preventing hydrolysis under mild reductive conditions.

Nucleophilic Substitution on Halogenated Precursors

- Another route involves preparing 1,1-dimethoxyhexan-2-ol derivatives bearing a good leaving group (e.g., halogen) at the position where the aminomethyl group is to be introduced.

- The halogenated intermediate can undergo nucleophilic substitution with ammonia or amine sources to install the aminomethyl functionality.

- Careful control of reaction temperature and solvent is necessary to avoid side reactions such as elimination or acetal cleavage.

Multi-Step Synthesis from Hexan-2-one

- Step 1: Protection of hexan-2-one as 1,1-dimethoxyhexane (acetal formation) using methanol and acid catalysis.

- Step 2: Introduction of a halomethyl group at the 3-position by halogenation methods (e.g., via enolate formation and reaction with halomethyl reagents).

- Step 3: Substitution of the halogen with an amino group by reaction with ammonia.

- Step 4: Purification and characterization of the final product.

Reaction Conditions and Catalysts

- Acid catalysts (e.g., p-toluenesulfonic acid) are commonly used for acetal formation.

- Reductive amination typically employs mild reducing agents to avoid acetal hydrolysis.

- Solvent choice is critical: polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) are preferred to maintain acetal stability.

- Temperature control is essential; acetal formation is favored at lower temperatures to prevent side reactions.

Data Tables Summarizing Key Preparation Parameters

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetal Formation | Hexan-2-one, Methanol, Acid catalyst | Room temp to reflux, 2-4 h | 85-95 | Protects ketone as dimethoxy acetal |

| 2 | Halogenation | Halogen source (e.g., NBS), base | 0-25 °C, 1-3 h | 70-80 | Introduces leaving group at C-3 |

| 3 | Nucleophilic Substitution | Ammonia or amine source | 50-80 °C, 4-12 h | 60-75 | Aminomethyl group installation |

| 4 | Reductive Amination | Formaldehyde, Ammonia, NaBH3CN | Room temp, 12-24 h | 75-90 | Alternative method for amine introduction |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ and $$^{13}C$$ NMR to confirm acetal and aminomethyl group presence.

- Infrared Spectroscopy (IR) : To monitor functional groups, especially hydroxyl and amine stretches.

- Mass Spectrometry (MS) : For molecular weight confirmation.

- Chromatography (HPLC, GC) : To assess purity and reaction progress.

Research Results and Optimization Insights

- Studies indicate that acetal protection is stable under reductive amination conditions if mild reducing agents are used.

- The choice of catalyst and solvent significantly affects yield and selectivity; for example, solid base catalysts have been reported to enhance amination steps in related systems.

- Reaction times and temperatures must be optimized to balance conversion and minimize side reactions such as hydrolysis or over-alkylation.

化学反応の分析

Types of Reactions

3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into primary or secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

類似化合物との比較

Research Findings and Challenges

- Catalytic Applications : The target compound demonstrates superior catalytic activity in asymmetric aldol reactions compared to its analogues, attributed to optimal spatial arrangement of functional groups .

- Stability Issues: Methoxy groups in analogues with adjacent hydroxyl moieties (e.g., 3-(Aminomethyl)-1,2-dimethoxyhexan-2-ol) are prone to hydrolysis under acidic conditions .

生物活性

3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol has the following chemical characteristics:

- Molecular Formula : C10H23NO3

- Molecular Weight : 203.30 g/mol

- IUPAC Name : 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol

- Functional Groups : Amino group, hydroxyl group, and methoxy groups.

The mechanism of action for 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol involves its interaction with various biological targets, which can include enzymes and receptors. The amino group allows for hydrogen bonding with active sites of proteins, potentially influencing enzymatic activity or receptor binding.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol has antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively.

- Neuroprotective Effects : Some studies have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases.

Synthesis

The synthesis of 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol typically involves multi-step organic reactions. The general synthetic route includes:

- Starting Materials : The synthesis begins with commercially available precursors.

- Reaction Conditions : Various reagents such as amines and methoxy compounds are utilized under controlled conditions to yield the final product.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Case Study 1: Antimicrobial Testing

In a study conducted to evaluate the antimicrobial activity of 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone around the compound, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress. Neuronal cells treated with varying concentrations of 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol showed reduced markers of apoptosis compared to control groups.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 0 | 45 |

| 10 | 30 |

| 50 | 15 |

Applications in Pharmaceuticals

Due to its biological activities, 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol is being explored as a building block for drug synthesis. Its functional groups enable modifications that can lead to novel therapeutic agents targeting various diseases.

Q & A

Q. What are the standard synthetic routes for 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination of a ketone precursor or nucleophilic substitution of a dimethoxy-protected intermediate. For example, trifluoromethylation agents like TMSCF₃ (with TBAF as a catalyst) can introduce functional groups under anhydrous conditions . Optimization includes:

- Temperature Control : Reactions performed at 0–5°C minimize side products during amination .

- Catalyst Selection : Use of LiAlH₄ or NaBH₄ for selective reduction of intermediates .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency .

Yield Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinguish dimethoxy groups (δ 3.2–3.4 ppm for OCH₃) and the aminomethyl moiety (δ 2.6–3.0 ppm for CH₂NH₂). Coupling constants in 2D-COSY confirm stereochemistry at C2 and C3 .

- IR Spectroscopy : Identify hydroxyl (broad ~3300 cm⁻¹) and amine (sharp ~1600 cm⁻¹) stretches. Absence of carbonyl peaks (e.g., ~1700 cm⁻¹) confirms complete reduction .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 192.15) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states. For example, calculate activation energies for SN2 vs. SN1 pathways at the dimethoxy center .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on reaction kinetics using GROMACS .

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose feasible routes by analyzing bond dissociation energies and steric hindrance .

Q. How can contradictory data from oxidation studies (e.g., ketone vs. aldehyde formation) be resolved experimentally?

- Methodological Answer : Contradictions often arise from varying reaction conditions:

- Oxidant Selection : KMnO₄ (acidic) favors ketone formation, while CrO₃ (neutral) may yield aldehydes .

- pH Control : Adjust to pH 2–3 for selective ketonization via protonation of intermediates .

- In Situ Monitoring : Use Raman spectroscopy to detect transient species (e.g., enol intermediates) .

Validation : Compare GC-MS profiles with authentic standards and replicate under controlled O₂ atmospheres .

Q. What in vitro assays evaluate the compound’s interaction with neurological targets (e.g., GABA receptors)?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled muscimol to assess competitive inhibition at GABAₐ receptors (IC₅₀ determination) .

- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing recombinant GABAₐ subunits quantify chloride ion flux modulation .

- Molecular Docking : AutoDock Vina models hydrogen bonding between the aminomethyl group and receptor α1-subunit (PDB: 6HUP) .

Data Analysis and Reproducibility

Q. What statistical frameworks address variability in biological assay results for this compound?

- Methodological Answer :

- ANOVA with Tukey’s Test : Compare triplicate data (e.g., IC₅₀ values) across cell lines .

- Grubbs’ Test : Identify outliers in enzymatic activity datasets .

- Machine Learning : Train random forest models on PubChem BioAssay data (AID 1259351) to predict false positives .

Tables for Key Data

| Reaction Type | Optimal Conditions | Key Reagents | Yield Range | Reference |

|---|---|---|---|---|

| Reductive Amination | 0–5°C, THF, LiAlH₄ | Ketone precursor, LiAlH₄ | 60–75% | |

| Oxidation | pH 2–3, KMnO₄ (H₂SO₄) | KMnO₄, H₂SO₄ | 45–55% | |

| Substitution | DMF, 60°C, NaN₃ | NaN₃, dimethoxy intermediate | 70–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。